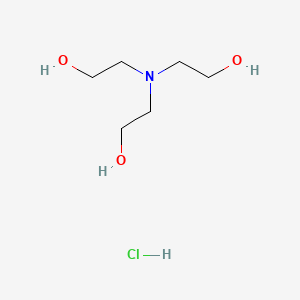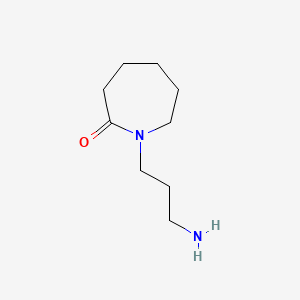
Baumycin C2
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Baumycin C2, such as bafilomycin A1 and its derivatives, has been a subject of extensive research. For instance, the enantioselective synthesis of the C14-C25 subunit of bafilomycin A1 was realized using optically active ruthenium complexes and an anti-selective reduction process to control specific stereogenic centers (Eustache, Dalko, & Cossy, 2003). Another study achieved the total synthesis of bafilomycin A1, highlighting the convergence of its 16-membered tetraenic lactone and beta-hydroxyl hemiacetal side-chain subunits (Toshima et al., 1997).
Molecular Structure Analysis
The molecular structure of Baumycin C2 and related compounds, like bafilomycins, is characterized by complex molecular architectures. For instance, the C13-C25 fragment synthesis for 24-demethylbafilomycin C1 involved forming specific diastereoselective aldol reactions, highlighting the structural complexity of these molecules (Guan et al., 2007).
Chemical Reactions and Properties
Baumycin C2 and related compounds undergo various chemical reactions. For example, the synthesis of bafilomycin V1, a derivative of bafilomycin C2, involved Stille coupling and methanolysis, indicating the chemical reactivity of these macrolide natural products (Marshall & Adams, 2002).
Physical Properties Analysis
The physical properties of Baumycin C2-like compounds are closely tied to their molecular structure. For example, the total synthesis of bafilomycin A1 involved the creation of multiple stereocenters and a 16-membered lactone, which are crucial for the compound's physical characteristics (Scheidt et al., 2002).
Aplicaciones Científicas De Investigación
Baumycin Biosynthesis and Structure
Baumycin C2, a unique compound produced alongside significant anticancer metabolites like daunorubicin and doxorubicin, exhibits distinct biochemical features due to its acetal moiety. This moiety is derived from an unusual C3″-methyl deoxysugar and undergoes a unique cleavage process. This process is initiated by the enzyme DnmZ, which plays a pivotal role in baumycin biosynthesis by catalyzing the oxidation of amino sugars to nitroso sugars. This reaction is crucial for forming baumycin's distinctive structure and has implications for the development of derivatized anthracyclines, a class of potent chemotherapeutic agents (Al-Mestarihi et al., 2013); (Vaca et al., 2022); (Huynh et al., 2020).
Bacteriocins and Antimicrobial Applications
Research has also highlighted the potential use of bacteriocins, ribosomally synthesized antimicrobial peptides, in various domains, including food preservation and pharmaceuticals. Though not directly linked to Baumycin C2, this research provides a broader context for understanding the role of bacteriocins in combating pathogens and preserving food, which could relate to the properties and applications of Baumycin C2 in similar fields (Chikindas et al., 2018); (Cleveland et al., 2001); (Cotter et al., 2005).
Potential for Future Applications
While the direct research on Baumycin C2 is limited, the studies on bacteriocins and their antimicrobial properties provide insights into possible applications of Baumycin C2 in the field of health and food safety. Bacteriocins like nisin have been extensively used as food preservatives, and their potential in treating infections and diseases is an area of growing interest. This suggests that Baumycin C2, with its unique chemical structure, could be a candidate for similar applications in the future (Gálvez et al., 2007); (Yang et al., 2014).
Mecanismo De Acción
Target of Action
Baumycin C2, an antitumor antibiotic, primarily targets the Gram-negative bacterium Acinetobacter baumannii . This bacterium has developed a broad spectrum of antimicrobial resistance and is becoming increasingly challenging to treat .
Mode of Action
Baumycin C2 interacts with its target by inhibiting lipoprotein trafficking through a mechanism involving the functionally conserved protein LolE . This interaction results in the inhibition of the growth of Acinetobacter baumannii .
Biochemical Pathways
It is known that baumycin c2 is a daunomycin analogue containing glycoside moieties . Daunomycin is known to intercalate into DNA, disrupting its function and leading to cell death. It is plausible that Baumycin C2 may affect similar pathways.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action as it determines the onset, duration, and intensity of a drug’s effect
Result of Action
Baumycin C2 exhibits potent growth inhibitory activity against Acinetobacter baumannii . It is effective against multiple clinical strains and can overcome intrinsic and acquired resistance mechanisms in clinical isolates . The result of Baumycin C2’s action is the suppression of bacterial growth and inflammation .
Propiedades
IUPAC Name |
N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO11/c1-11-23(32)15(29-10-30)7-18(39-11)40-17-9-28(37,12(2)31)8-14-20(17)27(36)22-21(25(14)34)24(33)13-5-4-6-16(38-3)19(13)26(22)35/h4-6,10-12,15,17-18,23,31-32,34,36-37H,7-9H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAZCZIPHWGTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983048 | |
| Record name | 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(hydroxymethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Baumycin C2 | |
CAS RN |
64479-55-6 | |
| Record name | Baumycin C2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064479556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(hydroxymethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)

![(2s,5r,6s)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1265765.png)
![2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane](/img/structure/B1265767.png)
![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1265769.png)








